molecular formula C18H19FN2O B2977506 4-Fluorophenyl 4-(2-methylphenyl)piperazinyl ketone CAS No. 680868-67-1

4-Fluorophenyl 4-(2-methylphenyl)piperazinyl ketone

Cat. No.: B2977506
CAS No.: 680868-67-1
M. Wt: 298.361
InChI Key: DFMXLTCWNDEORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluorophenyl 4-(2-methylphenyl)piperazinyl ketone is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 4-Fluorophenyl 4-(2-methylphenyl)piperazinyl ketone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Chemical Reactions Analysis

4-Fluorophenyl 4-(2-methylphenyl)piperazinyl ketone can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

4-Fluorophenyl 4-(2-methylphenyl)piperazinyl ketone has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.

    Pharmacology: It is studied for its effects on various biological targets, including receptors and enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 4-(2-methylphenyl)piperazinyl ketone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

4-Fluorophenyl 4-(2-methylphenyl)piperazinyl ketone can be compared with other similar compounds, such as:

    4-(2-Fluorophenyl)piperazine: This compound has a similar structure but lacks the ketone group.

    4-(2-Methylphenyl)piperazine: This compound has a similar structure but lacks the fluorophenyl group.

    4-Phenylpiperazine: This compound has a similar structure but lacks both the fluorophenyl and methylphenyl groups.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity .

Properties

IUPAC Name

(4-fluorophenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c1-14-4-2-3-5-17(14)20-10-12-21(13-11-20)18(22)15-6-8-16(19)9-7-15/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMXLTCWNDEORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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